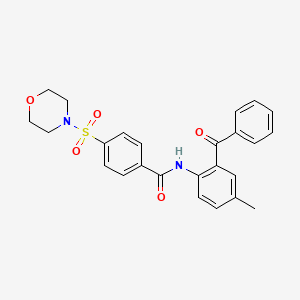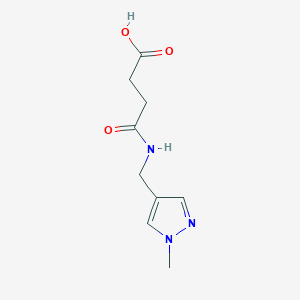
4-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives have been synthesized using various methods. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the Friedel-Crafts reaction .
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis is a communicable tropical disease caused by Leishmania parasites transmitted through sandfly bites. Researchers have evaluated the antileishmanial activity of hydrazine-coupled pyrazole derivatives, including our compound of interest . Specifically, compound 13 demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates, outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies further supported its efficacy .
Antimalarial Potential
Malaria, caused by Plasmodium parasites transmitted via mosquito bites, remains a global health concern. The same hydrazine-coupled pyrazole derivatives were also evaluated for antimalarial activity. Compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents .
γ-Secretase Modulation
Our compound has been used as a reagent in the synthesis of aminothiazoles, which act as γ-secretase modulators. These compounds are relevant in Alzheimer’s disease research, as γ-secretase plays a role in amyloid precursor protein processing .
JAK2 Inhibition
Researchers have explored the potential of our compound as a JAK2 inhibitor for myeloproliferative disorders therapy. JAK2 inhibitors are relevant in treating conditions like polycythemia vera and myelofibrosis .
TGF-β1 and ALK5 Signaling Inhibition
Pyridine derivatives derived from our compound have shown promise as inhibitors of TGF-β1 and ALK5 signaling pathways. These pathways are involved in various cellular processes, including tissue repair and fibrosis .
c-Met Kinase Inhibition (Cancer Research)
Analogs of our compound have been investigated as inhibitors of c-Met kinase, a protein associated with cancer progression. These studies aim to develop targeted therapies for cancer treatment .
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been shown to have significant effects on various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have been reported to display superior antipromastigote activity , suggesting that this compound might have similar effects.
properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-12-6-7(5-11-12)4-10-8(13)2-3-9(14)15/h5-6H,2-4H2,1H3,(H,10,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYZDSXFSWKGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






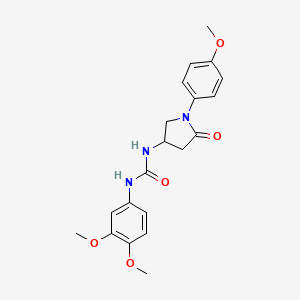
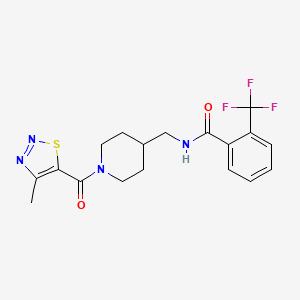
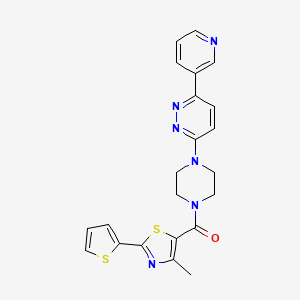
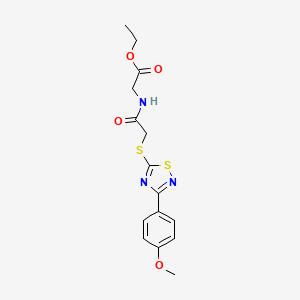
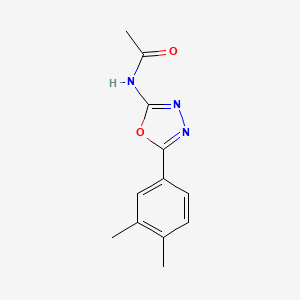
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2809262.png)
